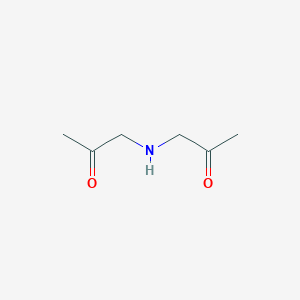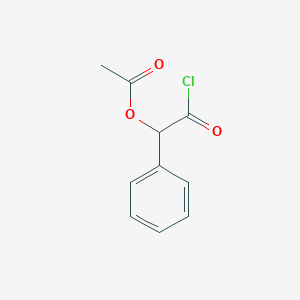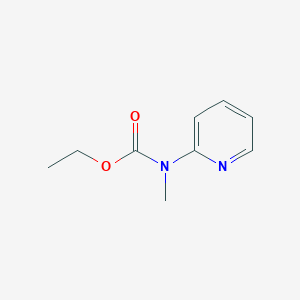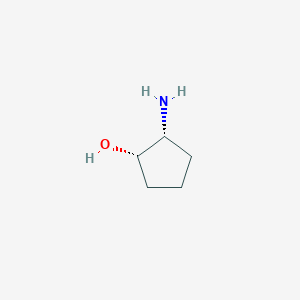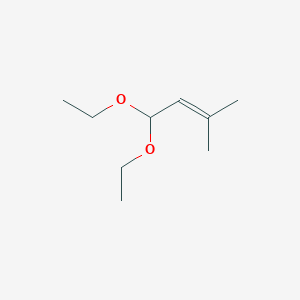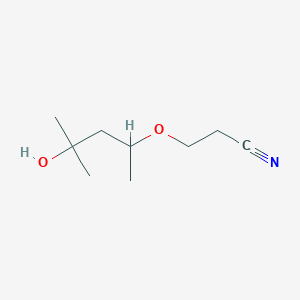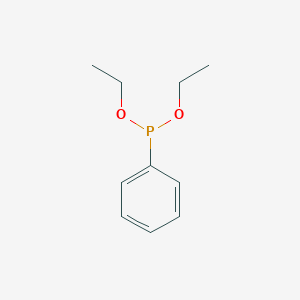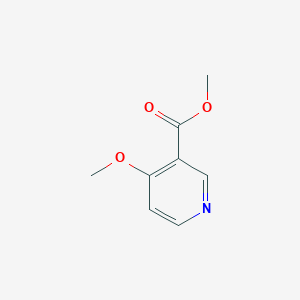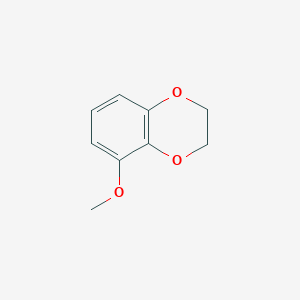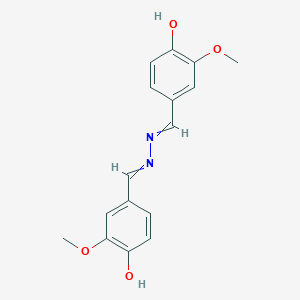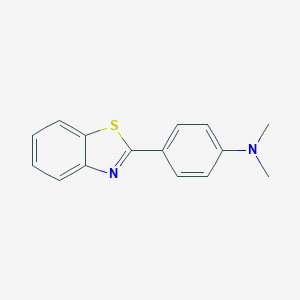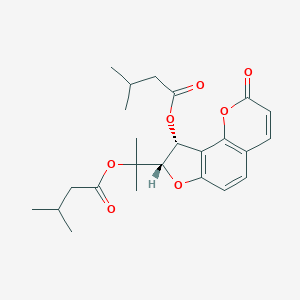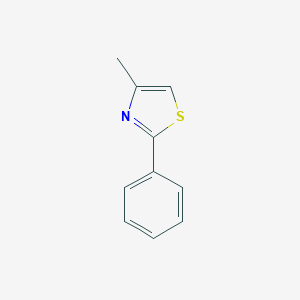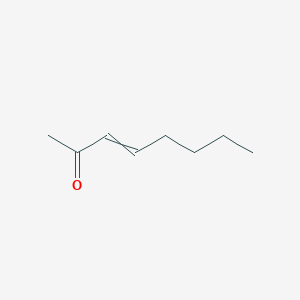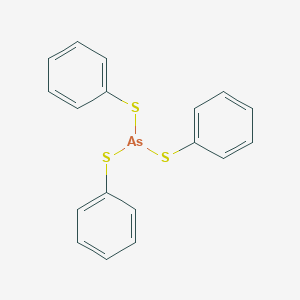
Tris(phenylthio)arsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(phenylthio)arsine, also known as TPTA, is an organoarsenic compound that has been extensively studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is considered to be a highly toxic compound.
Mécanisme D'action
Tris(phenylthio)arsine is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in the production of energy within cells.
Effets Biochimiques Et Physiologiques
Studies have shown that Tris(phenylthio)arsine can have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. These effects are believed to be mediated through the inhibition of pyruvate dehydrogenase and other enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tris(phenylthio)arsine in lab experiments is its high level of toxicity, which makes it a useful tool for studying the effects of chemical exposure on living organisms. However, this same property also makes it difficult to work with and requires careful handling to avoid exposure to researchers.
Orientations Futures
There are many potential future directions for research involving Tris(phenylthio)arsine, including its use as a potential therapeutic agent for cancer and other diseases, as well as its use in the development of new catalysts and other chemical reagents. Additionally, further studies are needed to fully understand the mechanism of action of Tris(phenylthio)arsine and its effects on cellular metabolism.
Méthodes De Synthèse
The synthesis of Tris(phenylthio)arsine involves the reaction of arsenic trichloride with phenylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted by-products.
Applications De Recherche Scientifique
Tris(phenylthio)arsine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a potential treatment for certain types of cancer. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
Propriétés
Numéro CAS |
1776-70-1 |
|---|---|
Nom du produit |
Tris(phenylthio)arsine |
Formule moléculaire |
C18H15AsS3 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
Clé InChI |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Autres numéros CAS |
1776-70-1 |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Synonymes |
(PhS)3As arsenotrithious acid triphenyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



